molecular formula C13H14F3NO B6276538 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane CAS No. 2763776-75-4

3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B6276538
CAS No.: 2763776-75-4
M. Wt: 257.3
InChI Key:
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Description

3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[221]heptane is a compound that features a bicyclic structure with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . This reaction yields N,N′-disubstituted bis-ureas containing the trifluoromethoxyphenyl fragment in 58–80% yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using suitable reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[221]heptane is unique due to its bicyclic structure and the presence of the trifluoromethoxyphenyl group

Properties

CAS No.

2763776-75-4

Molecular Formula

C13H14F3NO

Molecular Weight

257.3

Purity

93

Origin of Product

United States

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